molecular formula C9H12BrClN2O2S B11797975 5-Bromo-4-chloro-N,N-diethylpyridine-3-sulfonamide

5-Bromo-4-chloro-N,N-diethylpyridine-3-sulfonamide

Cat. No.: B11797975
M. Wt: 327.63 g/mol
InChI Key: JATQZKJXYSSNHX-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-N,N-diethylpyridine-3-sulfonamide is a chemical compound with the molecular formula C9H12BrClN2O2S. It is a member of the pyridine sulfonamide family, which is known for its wide range of applications in medicinal chemistry and other scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloro-N,N-diethylpyridine-3-sulfonamide typically involves the reaction of 5-bromo-4-chloropyridine-3-sulfonyl chloride with diethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloro-N,N-diethylpyridine-3-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can modify the sulfonamide group .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-N,N-diethylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the context of antibacterial and antitumor activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-4-chloro-N,N-diethylpyridine-3-sulfonamide is unique due to its specific combination of bromine, chlorine, and diethylamine substituents. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various scientific research applications .

Properties

Molecular Formula

C9H12BrClN2O2S

Molecular Weight

327.63 g/mol

IUPAC Name

5-bromo-4-chloro-N,N-diethylpyridine-3-sulfonamide

InChI

InChI=1S/C9H12BrClN2O2S/c1-3-13(4-2)16(14,15)8-6-12-5-7(10)9(8)11/h5-6H,3-4H2,1-2H3

InChI Key

JATQZKJXYSSNHX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CN=CC(=C1Cl)Br

Origin of Product

United States

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